molecular formula C7H8N4 B1290760 4-Amino-2-ethylpyrimidine-5-carbonitrile CAS No. 76574-45-3

4-Amino-2-ethylpyrimidine-5-carbonitrile

Cat. No.: B1290760
CAS No.: 76574-45-3
M. Wt: 148.17 g/mol
InChI Key: IICZPRJRQVCUPF-UHFFFAOYSA-N
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Description

4-Amino-2-ethylpyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

4-Amino-2-ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction inhibits the phosphorylation of EGFR, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has shown moderate antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Furthermore, this compound has been shown to upregulate the expression of caspase-3, a critical enzyme in the execution phase of apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of EGFR. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket, thereby blocking ATP from binding and activating the receptor . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in treated cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of EGFR . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on EGFR . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective interaction with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include pyrimidine N-oxides, primary amines, and various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-ethylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties, making it valuable in materials science and nanotechnology.

Comparison with Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbonitrile
  • 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

Comparison: 4-Amino-2-ethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, the ethyl group at position 2 can influence the compound’s solubility and interaction with biological targets, making it more suitable for certain applications than its methyl-substituted analog.

Properties

IUPAC Name

4-amino-2-ethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZPRJRQVCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632418
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76574-45-3
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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